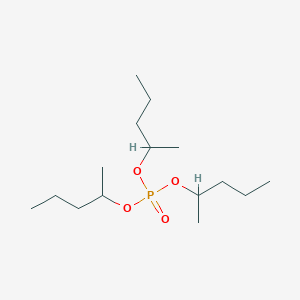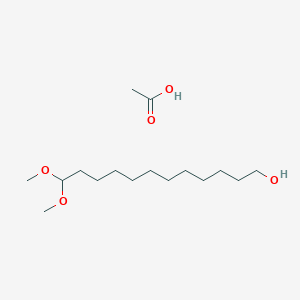
Acetic acid--12,12-dimethoxydodecan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is a chemical compound that combines acetic acid with 12,12-dimethoxydodecan-1-ol in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–12,12-dimethoxydodecan-1-ol (1/1) typically involves the esterification of acetic acid with 12,12-dimethoxydodecan-1-ol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the acetic acid and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce production costs.
化学反応の分析
Types of Reactions
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism by which acetic acid–12,12-dimethoxydodecan-1-ol (1/1) exerts its effects involves interactions with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 12,12-dimethoxydodecan-1-ol, which can then interact with various molecular targets. These interactions can affect membrane fluidity and protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents and lubricating oils.
Acetic Acid: A simple carboxylic acid with antimicrobial properties.
Uniqueness
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is unique due to its combination of acetic acid and a long-chain alcohol, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
特性
CAS番号 |
873958-86-2 |
|---|---|
分子式 |
C16H34O5 |
分子量 |
306.44 g/mol |
IUPAC名 |
acetic acid;12,12-dimethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O3.C2H4O2/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h14-15H,3-13H2,1-2H3;1H3,(H,3,4) |
InChIキー |
LCQCGCXMAXMHTG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC(CCCCCCCCCCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
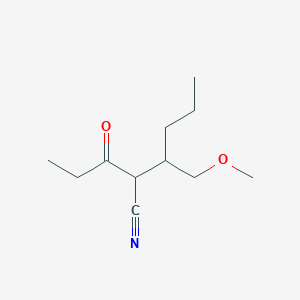
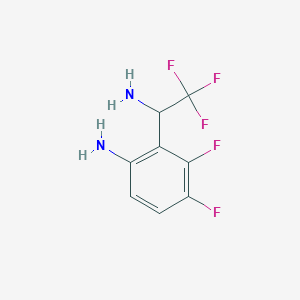
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
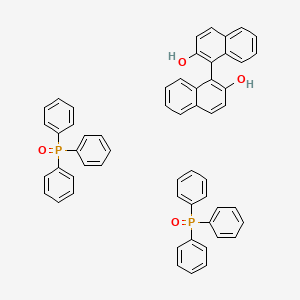
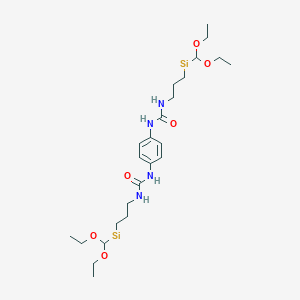
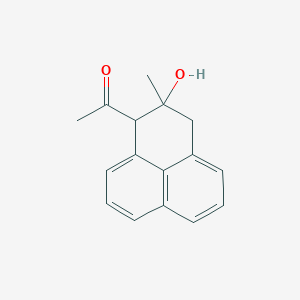
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)

